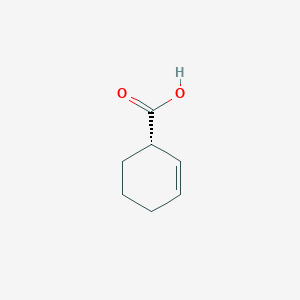

2-Cyclohexene-1-carboxylic acid, (S)-

Description

Significance of Chiral Cyclohexene (B86901) Carboxylic Acid Derivatives in Contemporary Organic Chemistry

Chiral cyclohexene carboxylic acid derivatives are fundamental building blocks in modern organic chemistry due to their versatile structure. The cyclohexene ring provides a rigid scaffold that can be functionalized in various ways, while the carboxylic acid group serves as a handle for numerous chemical transformations. These compounds are integral to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. ontosight.ai

The biological activity of many compounds is intrinsically linked to their chirality. The cyclohexene moiety is found in various bioactive natural products that exhibit anti-inflammatory and antimicrobial effects. mdpi.comazjm.org For instance, certain polyoxygenated cyclohexene derivatives have shown activity against Mycobacterium tuberculosis. mdpi.com The ability to synthesize specific enantiomers of these derivatives is crucial, as different stereoisomers can have vastly different biological effects. icjs.us Consequently, compounds like (S)-2-Cyclohexene-1-carboxylic acid are highly sought after as chiral precursors for creating enantiomerically pure therapeutic agents. tandfonline.comgoogle.com Their application extends to the development of new materials and fragrances, where specific stereoisomers are required to achieve desired properties. researchgate.net

Strategic Importance of Stereochemical Purity and Enantiomeric Control in Synthetic Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal aspect of organic synthesis. numberanalytics.com Molecules that are non-superimposable mirror images of each other are known as enantiomers. numberanalytics.com While they share the same physical properties like melting and boiling points, they often interact differently with other chiral molecules, such as biological receptors in the human body. icjs.us This differential interaction is the reason why one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. icjs.usfiveable.me

Achieving high stereochemical purity, or a high enantiomeric excess, is therefore a primary goal in the synthesis of bioactive compounds. numberanalytics.comfiveable.me Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or reaction sequence that preferentially forms one enantiomer over the other. wikipedia.org This control is achieved by using chiral starting materials, reagents, or catalysts that create a chiral environment for the reaction, lowering the activation energy for the formation of the desired stereoisomer. icjs.us The ability to control the stereochemical outcome of a reaction is essential for producing safe and effective pharmaceuticals and for the precise construction of complex molecular architectures. numberanalytics.comnumberanalytics.com

Historical Development of Research on Chiral Cyclohexenecarboxylic Acids

The study of chiral molecules began with Louis Pasteur's separation of tartaric acid enantiomers in 1848. google.com However, the development of methods to selectively synthesize a single enantiomer took many decades. Early approaches relied on the "chiral pool," using naturally occurring chiral compounds like amino acids or sugars as starting materials to synthesize more complex molecules with defined stereochemistry. researchgate.net

A significant breakthrough in accessing chiral cyclohexene derivatives came with the development of asymmetric cycloaddition reactions, particularly the Diels-Alder reaction. The ability to control the stereochemistry of this powerful ring-forming reaction using chiral catalysts or auxiliaries provided a direct route to enantiomerically enriched cyclohexene structures. numberanalytics.com More recently, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as an environmentally friendly and effective method for asymmetric synthesis. rsc.org

Another critical technique has been chiral resolution, which involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. numberanalytics.comresearchgate.net This can be achieved through crystallization with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for its separation. tandfonline.comgoogle.com For example, the enzyme BioH from E. coli has been engineered to improve its selectivity in the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, providing a biocatalytic route to the corresponding (S)-carboxylic acid. tandfonline.com These advancements in asymmetric synthesis and resolution have been instrumental in making specific enantiomers of cyclohexenecarboxylic acids, like the (S)-2-isomer, readily available for research and industrial applications.

Compound Data

Table 1: Physical and Chemical Properties of (S)-2-Cyclohexene-1-carboxylic Acid

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol nih.gov |

| CAS Number | 149055-85-6 |

| Melting Point | 123-125 °C lookchem.com |

| Boiling Point | 130-132 °C (at 30 Torr) lookchem.com |

| Density | 1.126 g/cm³ (Predicted) lookchem.com |

| Canonical SMILES | C1CC=CC(C1)C(=O)O lookchem.com |

Table 2: Spectroscopic Data for Cyclohex-2-ene-1-carboxylic Acid

| Spectroscopy Type | Data |

| ¹³C NMR | Spectra available, indicating distinct signals for the carboxylic carbon, olefinic carbons, and aliphatic carbons in the ring. nih.gov |

| Mass Spectrometry | Electron ionization mass spectra are available for related structures, providing fragmentation patterns useful for identification. nist.gov |

| Infrared (IR) | IR spectra are available on public databases like PubChem, showing characteristic absorptions for the O-H and C=O bonds of the carboxylic acid and the C=C bond of the alkene. epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

149055-85-6 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(1S)-cyclohex-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1 |

InChI Key |

YVWBQGFBSVLPIK-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC=C[C@H](C1)C(=O)O |

Canonical SMILES |

C1CC=CC(C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 2 Cyclohexene 1 Carboxylic Acid, S

Asymmetric Synthetic Routes to (S)-2-Cyclohexene-1-carboxylic Acid

Diastereoselective Diels-Alder Cycloadditions Utilizing Chiral Auxiliaries

The Diels-Alder reaction, a powerful tool for the formation of cyclohexene (B86901) rings, can be rendered asymmetric through the use of chiral auxiliaries. nih.gov These auxiliaries are temporarily attached to the dienophile, directing the cycloaddition to occur on a specific face, thus controlling the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary can be cleaved to yield the desired enantiopure product. nih.govharvard.edu

A common strategy involves the use of acrylate esters derived from chiral alcohols. For instance, lactic acid ester has been employed as an effective chiral auxiliary in the TiCl4-catalyzed diastereoselective Diels–Alder reaction between 1,3-butadiene and the corresponding acrylate. acs.org This approach is advantageous as both (S)- and (R)-isomers of the target acid can be derived from the readily available ethyl L-lactate. acs.org Similarly, acrylate esters of cis-1-arylsulfonamido-2-indanols, derived from commercially available cis-1-amino-2-indanol, have proven to be efficient chiral auxiliaries for Lewis acid-promoted asymmetric Diels-Alder reactions, yielding cycloadducts with high diastereoselectivity. nih.gov The auxiliary can typically be recovered in high yield without any loss of optical purity. nih.gov

Another widely used class of auxiliaries is the N-acyloxazolidinones, as pioneered by Evans. harvard.edu These auxiliaries provide high levels of stereocontrol in Diels-Alder reactions, and the resulting cycloadducts are often crystalline, which simplifies purification. harvard.edu The stereochemical outcome is rationalized by the formation of a chelated complex with a Lewis acid, which blocks one face of the dienophile, forcing the diene to approach from the less hindered side. harvard.edu

| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de) | Ref |

| Lactic Acid Ester | 1,3-Butadiene | Acrylate of Lactic Ester | TiCl₄ | High | acs.org |

| cis-1-Arylsulfonamido-2-indanol | Cyclopentadiene | Acrylate of Auxiliary | Various | up to 92% | nih.gov |

| N-Acyloxazolidinone | Various | N-Acryloyloxazolidinone | Et₂AlCl | >95% | harvard.edu |

Enantioselective Catalytic Approaches

Catalytic methods offer a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the chiral product. pressbooks.pub These strategies are broadly divided into metal-catalyzed reactions and organocatalytic methods.

Transition metal complexes featuring chiral ligands are extensively used to catalyze asymmetric reactions. Ruthenium and rhodium catalysts, for example, have been employed in the diastereoselective hydrogenation of aromatic precursors that incorporate a chiral auxiliary, achieving diastereomeric excesses up to 96%. nih.gov The mechanism often involves the preferential adsorption of the substrate onto the catalyst surface from the less sterically hindered face, which is dictated by the conformation of the substrate-auxiliary complex. nih.gov

More direct approaches include the ruthenium-catalyzed asymmetric addition of carboxylic acids to allenes, which can produce chiral allylic esters with excellent enantiomeric excess (up to >99% ee). dicp.ac.cn While not a direct synthesis of the target molecule, this methodology represents a powerful way to form related chiral structures. Synergistic catalysis, combining a metal salt (like copper acetate) with an amine catalyst, has been used to create chiral cyclohexenones from simple starting materials in a domino reaction sequence, achieving enantiomeric excesses of 94% to 99%. semanticscholar.org

| Metal | Ligand Type | Reaction Type | Substrate | Enantiomeric Excess (ee) | Ref |

| Ruthenium | Diamine | Asymmetric Hydrogenation | (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamate | up to 96% de | nih.gov |

| Ruthenium | Josiphos-type | Allylic Addition | Allenes, Carboxylic Acids | up to >99% | dicp.ac.cn |

| Copper | Chiral Amine | Michael/Aldol Cascade | α,β-Unsaturated Aldehyde | 94-99% | semanticscholar.org |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. rsc.org This field has expanded rapidly, with aminocatalysis and Brønsted acid catalysis being prominent activation modes. rsc.org For the synthesis of cyclohexene frameworks, organocatalyzed Diels-Alder reactions are particularly relevant. Chiral primary amines derived from natural alkaloids like quinine can catalyze the reaction between α,β-unsaturated ketones and dienophiles to form substituted cyclohexenes with high enantioselectivity. researchgate.net

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts. nih.gov They can catalyze the formal [4+2] cycloaddition of different substrates to generate complex chiral molecules. researchgate.net For example, the reaction can proceed through the formation of a chiral vinylidene ortho-quinone methide intermediate, which then undergoes cycloaddition reactions to yield the final product. researchgate.net These methods provide access to highly enantioenriched cyclic compounds under mild, metal-free conditions. researchgate.net

The success of metal-catalyzed asymmetric synthesis is critically dependent on the structure of the chiral ligand. nih.gov For a long time, C₂-symmetric ligands, where the molecule has a twofold axis of rotation, dominated the field. This symmetry simplifies the analysis of ligand-substrate interactions that lead to enantioselection. nih.gov Famous examples include DIOP and BINAP. However, there is no fundamental reason why C₂-symmetric ligands are inherently superior, and nonsymmetrical ligands have proven highly effective. nih.gov

A modular approach to ligand design, such as in the PHOX (phosphine-oxazoline) family of P,N-ligands, has been particularly successful. nih.gov These ligands have distinct phosphorus (soft) and nitrogen (hard) donor atoms, allowing for fine-tuning of both steric and electronic properties. nih.gov This modularity enables the rapid creation of ligand libraries and optimization for specific catalytic reactions, often leading to ligands that outperform their symmetrical P,P- or N,N-counterparts. nih.gov For instance, quinoline-based chiral ligands have been synthesized and applied in various asymmetric reactions. thieme-connect.com The design process involves creating a ligand that forms a rigid, well-defined chiral environment around the metal center, forcing the substrate to bind and react in a highly stereocontrolled manner.

Biocatalytic Transformations and Enzymatic Resolution of Racemic Precursors

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.gov This approach is valued for its mild reaction conditions and exceptional stereoselectivity. For the synthesis of (S)-2-cyclohexene-1-carboxylic acid, two primary biocatalytic strategies are employed: direct asymmetric synthesis and kinetic resolution of a racemic mixture.

Enzymatic kinetic resolution is a common method for separating enantiomers. This process involves using an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus isolated. For example, the E. coli esterase BioH has been engineered to improve its S-enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. semanticscholar.org This allows for the separation of the (S)-acid from the unreacted (R)-ester. Lipases are another class of enzymes frequently used for the resolution of racemic acids or their corresponding esters. nih.gov The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value).

Direct biocatalytic synthesis can also be achieved. For example, engineered enzyme cascades have been developed to produce cyclohexene from renewable resources like oleic acid, combining multiple enzymatic steps with a chemical catalysis step like ring-closing metathesis in a one-pot reaction. ethz.ch While complex, these methods highlight the potential of integrating biocatalysis with traditional organic synthesis to create sustainable routes to valuable chiral molecules. ethz.ch

Hydrolase-Mediated Kinetic Resolution of Esters

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This technique leverages the inherent stereoselectivity of enzymes, particularly hydrolases like lipases and esterases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. For the synthesis of (S)-2-Cyclohexene-1-carboxylic acid, this typically involves the enantioselective hydrolysis of a racemic ester precursor, such as methyl 3-cyclohexene-1-carboxylate (rac-CHCM).

The process relies on the enzyme's ability to distinguish between the (R)- and (S)-ester. The enzyme selectively hydrolyzes the (R)-ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and subsequently hydrolyzed to yield the final (S)-2-Cyclohexene-1-carboxylic acid with high enantiomeric excess (ee).

Several studies have focused on identifying efficient biocatalysts for this transformation. A hydrolase-producing bacterial strain, Acinetobacter sp. JNU9335, was identified as being highly effective in the enantioselective hydrolysis of rac-CHCM. jiangnan.edu.cn This biocatalyst demonstrated the ability to produce (S)-CHCM with an enantiomeric excess (ees) of 99.6% at a high substrate concentration of 1.0 M, showcasing its potential for industrial application. jiangnan.edu.cn The efficiency of such resolutions is often quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. For the JNU9335 strain, the E-value was significantly enhanced from 21 to 36 by using an isooctane/aqueous biphasic system, which is favorable for the enzymatic resolution. jiangnan.edu.cn

Table 1: Performance of Hydrolases in the Kinetic Resolution of rac-Methyl 3-cyclohexene-1-carboxylate

| Biocatalyst | System | E-value | Substrate Conc. | Product | ee of Product | Reference |

|---|---|---|---|---|---|---|

| Acinetobacter sp. JNU9335 | Aqueous | 21 | - | (S)-CHCM | >99% | jiangnan.edu.cn |

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity

While naturally occurring enzymes can exhibit useful enantioselectivity, their performance is often suboptimal for industrial processes. Protein engineering, particularly through directed evolution, offers a robust strategy to tailor and enhance the catalytic properties of enzymes like hydrolases. acs.org This approach mimics natural evolution in the laboratory, involving iterative cycles of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved characteristics, such as heightened enantioselectivity.

The process typically begins with a wild-type enzyme that shows some, albeit low, selectivity for the target substrate. Its gene is subjected to random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis to create a library of enzyme variants. These variants are then screened to identify mutants with higher E-values for the desired reaction. The most promising mutants become the parents for subsequent rounds of evolution, leading to a cumulative improvement in enantioselectivity.

Although specific literature detailing the directed evolution of a hydrolase for (S)-2-cyclohexene-1-carboxylic acid ester resolution is not prominent, the principles are widely applicable. This methodology has been successfully used to dramatically improve the enantioselectivity of lipases and esterases for other chiral esters, demonstrating its potential for this specific target.

Other Chiral Induction Strategies in the Synthesis of 2-Cyclohexene-1-carboxylic Acid, (S)-

Beyond enzymatic resolution, asymmetric synthesis provides a direct route to enantiopure compounds by creating the desired stereocenter from a prochiral starting material. pressbooks.pub These methods avoid the 50% theoretical yield limit of kinetic resolutions.

One effective strategy is the diastereoselective Diels-Alder reaction. In this approach, an achiral diene (e.g., 1,3-butadiene) reacts with a dienophile attached to a chiral auxiliary. acs.org Lactic acid ester, derived from readily available ethyl L-lactate, has been successfully employed as a chiral auxiliary for this purpose. acs.org The reaction, catalyzed by a Lewis acid such as TiCl₄, proceeds with high diastereoselectivity. After the reaction, the chiral auxiliary can be easily removed by hydrolysis to yield the optically active 3-cyclohexene-1-carboxylic acid. acs.org This method is versatile, as both the (S)- and (R)-isomers can be synthesized from the same starting chiral pool material through stereoinversion steps. acs.org

Other asymmetric approaches include using chiral catalysts in reactions like hydrogenation or cycloadditions, which can directly set the stereochemistry of the target molecule with high enantioselectivity. pressbooks.pubnih.gov

Enantiomeric Resolution Techniques for 2-Cyclohexene-1-carboxylic Acid

Resolution techniques are employed to separate a pre-existing racemic mixture into its constituent enantiomers. These methods are fundamental in chiral chemistry and include classical crystallization-based approaches and modern chromatographic separations.

Diastereomeric Salt Formation and Fractional Crystallization

The classical method of resolution involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orgwikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic 2-cyclohexene-1-carboxylic acid, a chiral amine like (R)-(+)-phenylethylamine or (S)-(-)-phenylethylamine is commonly used. semanticscholar.org The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent, such as acetone. semanticscholar.org One of the diastereomeric salts is typically less soluble and crystallizes out of the solution preferentially. After separation by filtration, the salt is treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent. This method has been used to obtain both (R)-(+)- and (S)-(-)-cyclohex-3-ene-1-carboxylic acid with optical purities exceeding 99%. semanticscholar.org

Table 2: Chiral Resolving Agents for 2-Cyclohexene-1-carboxylic Acid

| Resolving Agent | Method | Solvent | Product | Optical Purity | Reference |

|---|---|---|---|---|---|

| (R)-(+)-Phenylethylamine | Diastereomeric Salt Crystallization | Acetone | (S)-(-)-Cyclohex-3-ene-1-carboxylic acid | >99% | semanticscholar.org |

Chromatographic Chiral Separations (e.g., HPLC, GC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. csfarmacie.cz

For carboxylic acids like 2-cyclohexene-1-carboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. phenomenex.comnih.gov A patent describes an HPLC method for determining the enantiomeric purity of S-3-cyclohexenecarboxylic acid using a chiral column under normal-phase conditions. google.com The method specifies the mobile phase composition and instrumental parameters required to achieve separation, allowing for the quantification of enantiomeric excess (ee) values greater than or equal to 99%. google.com

Table 3: Example of HPLC Conditions for Chiral Separation

| Analyte | Column | Column Type | Mobile Phase | Detection | Reference |

|---|

Green Chemistry Principles Applied to the Synthesis of Chiral Cyclohexene-1-carboxylic Acids

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org The synthesis of chiral compounds, including (S)-2-cyclohexene-1-carboxylic acid, is an area where green principles can have a significant impact.

Biocatalysis, as discussed in section 2.1.3.1, is inherently a green technology. acs.orgresearchgate.netijfmr.com Enzymatic resolutions are typically performed in aqueous media under mild conditions (ambient temperature and pressure), avoiding the need for harsh reagents or extreme temperatures that are common in traditional chemical synthesis. mdpi.com Enzymes themselves are biodegradable catalysts derived from renewable resources. These factors contribute to processes with a lower environmental footprint, reduced energy consumption, and improved safety. nih.gov

Furthermore, the high selectivity of enzymes often eliminates the need for protecting groups, which simplifies synthetic routes and reduces waste, thereby improving atom economy. nih.gov The development of robust biocatalysts that can handle high substrate concentrations and be recycled further enhances the sustainability of the process. The use of biocatalytic methods, such as asymmetric reductive amination for related chiral cyclohexane (B81311) intermediates, exemplifies a green approach to producing enantiopure molecules for the pharmaceutical industry. acs.org

Table 4: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often heavy metals or strong acids/bases | Biodegradable enzymes |

| Solvents | Often volatile organic compounds (VOCs) | Primarily water |

| Temperature | Often elevated or cryogenic | Ambient |

| Pressure | Often elevated | Atmospheric |

| Selectivity | May require protecting groups | High chemo-, regio-, and enantioselectivity |

| Waste | Byproducts from reagents and protecting group steps | Minimal, mainly biomass |

| Safety | Potentially hazardous reagents and conditions | Generally safer processes |

Role of S 2 Cyclohexene 1 Carboxylic Acid As a Chiral Building Block

Precursor in the Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The unique scaffold of (S)-2-Cyclohexene-1-carboxylic acid and its derivatives is instrumental in the development of new therapeutic agents. The specific spatial arrangement of its functional groups allows for the construction of complex molecular architectures that can interact precisely with biological targets.

Application in Factor Xa Inhibitor Precursor Synthesis (e.g., Edoxaban)

One of the most notable applications of a chiral cyclohexene (B86901) carboxylic acid is in the synthesis of the anticoagulant drug Edoxaban. tandfonline.com Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. globethesis.com While the target molecule for this article is the (S)-2-cyclohexene isomer, it is scientifically pertinent to note that multiple sources, including patents and synthesis research, identify the isomeric (S)-3-cyclohexene-1-carboxylic acid as the specific starting material for industrial routes to Edoxaban. tandfonline.comglobethesis.comgoogle.com

The synthesis involves a multi-step process where the chiral cyclohexene ring serves as the foundational scaffold. For instance, one patented route begins with (1S)-3-cyclohexene-1-carboxylic acid, which undergoes an eight-step reaction sequence to yield a key intermediate, with a total yield reported at 30.1%. google.com Another industrial synthesis also starts with (S)-3-cyclohexen-1-carboxylic acid and proceeds through approximately 17 reaction steps, including iodination, esterification, and nucleophilic substitution, to arrive at the final active pharmaceutical ingredient. globethesis.com The chirality of the initial building block is essential for the ultimate stereochemistry of the Edoxaban molecule, which is critical for its therapeutic activity.

Table 1: Key Intermediates in Edoxaban Synthesis Originating from (S)-3-Cyclohexene-1-carboxylic acid

| Starting Material | Key Intermediate | Number of Steps (Example Route) | Reference |

| (1S)-3-cyclohexene-1-carboxylic acid | (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]-octane-7-one | 8 | google.com |

| (S)-3-cyclohexen-1-carboxylic acid | (1R,2S,5S)-2-azido-5-[(dimethylamino) carbonyl]-cyclohexyl carbamate | 17 | globethesis.com |

Development of Other Pharmacologically Relevant Scaffolds

Beyond its role in Edoxaban synthesis, the cyclohexene carboxylic acid framework is a valuable starting point for a variety of other pharmacologically relevant molecules. Researchers have utilized this scaffold to develop new compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

For example, new derivatives of cyclohexene carboxylic acid have been synthesized and tested as potent antitumor agents. researchgate.net Research has also focused on creating amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety to evaluate their anti-inflammatory, antiproliferative, and antimicrobial activities. mdpi.com Furthermore, polyoxygenated cyclohexene compounds, such as the natural product Zeylenone and its synthetic derivatives, have shown promise as anti-tumor agents, particularly in glioblastoma. frontiersin.orgnih.gov These studies underscore the utility of the cyclohexene ring as a versatile template for generating novel, biologically active compounds. mdpi.com

Intermediate in Complex Natural Product Total Synthesis

The synthesis of complex natural products often relies on the use of chiral building blocks to construct intricate, polycyclic systems with precise stereochemistry. Chiral cyclohexene derivatives are valuable in this regard, serving as versatile starting materials in what is known as "chiral pool synthesis." elsevierpure.comnih.gov

Optically active and highly functionalized cyclohexanes, derived from reactions like the Ferrier carbocyclization of sugars, are recognized as powerful building blocks for natural products containing cyclohexane (B81311) rings. elsevierpure.comresearchgate.net While direct total syntheses starting specifically from (S)-2-Cyclohexene-1-carboxylic acid are sparsely documented in readily available literature, the principle of using such chiral carbocycles is well-established. These building blocks have been used in the total syntheses of natural products like hygromycin A, lycoricidine, and mesembranol. elsevierpure.comresearchgate.net The inherent chirality and functionality of the cyclohexene carboxylic acid scaffold make it an attractive starting point for chemists aiming to construct complex natural molecules efficiently.

Versatility in Fine Chemical and Agrochemical Synthesis

The utility of cyclohexene carboxylic acid and its derivatives extends to the synthesis of fine chemicals and agrochemicals. Cyclohexanecarboxylic acid, which can be produced from cyclohexene carboxylic acid via hydrogenation, is a raw material for various synthetic organic materials and pharmaceutical agents. google.com Its derivatives have found applications as insecticides and in other agrochemical contexts. google.com

The reactivity of both the double bond and the carboxylic acid group allows for a wide range of chemical transformations, making it a useful intermediate. It can be used in the production of polymers and resins for various industrial applications.

Research into Advanced Materials Synthesis Leveraging its Chiral Structure and Reactivity

The unique chemical structure of cyclohexene carboxylic acid derivatives makes them suitable building blocks for the preparation of advanced materials, such as polymers. ontosight.ai The carboxylic acid group is particularly useful in directing the formation of two-dimensional self-assembled molecular networks through hydrogen bonding, a key principle in the engineering of functional nanostructures. researchgate.net

The polymerization of cyclohexene derivatives can lead to materials with a range of properties, from high thermal stability to flexibility, making them suitable for coatings, adhesives, and high-performance composites. ontosight.ai For instance, the polymerization of 1,2-cyclohexene oxide, a related cyclic monomer, has been studied extensively to produce polycyclohexene oxide, a useful polymer material. researchgate.net The chiral nature of (S)-2-Cyclohexene-1-carboxylic acid offers the potential to create chiral polymers with specific optical or recognition properties, an area of ongoing interest in materials science.

Mechanistic and Theoretical Investigations of 2 Cyclohexene 1 Carboxylic Acid, S Transformations

Computational Chemistry and Molecular Dynamics Simulations of Enantioselective Processes

Computational chemistry provides powerful tools for gaining atomic-level insights into the mechanisms of enantioselective reactions. researchgate.net For transformations involving (S)-2-Cyclohexene-1-carboxylic acid, methods such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are employed to model the interactions between the substrate, chiral catalysts, and reagents. These simulations are instrumental in understanding the origins of enantioselectivity.

In a typical enantioselective process, such as a catalytic hydrogenation or epoxidation of the cyclohexene (B86901) ring, computational models can map out the potential energy surfaces for the reaction pathways leading to different stereoisomers. The calculations focus on the transition states of the stereodetermining steps. The energy difference between the diastereomeric transition states is what ultimately dictates the enantiomeric excess of the product. For instance, in a hypothetical asymmetric hydrogenation, the binding of the (S)-2-Cyclohexene-1-carboxylic acid to a chiral metal catalyst would be modeled. The calculations would explore how non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion between the substrate and the chiral ligand, favor one reaction trajectory over the other. nih.govthieme-connect.de

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of the catalytic system in solution. By simulating the movement of atoms over time, MD can reveal the conformational flexibility of the substrate-catalyst complex and the role of the solvent in stabilizing key intermediates and transition states. This provides a more complete picture of the factors controlling the stereochemical outcome. researchgate.net

Table 1: Hypothetical Transition State Energy Calculations for a Catalyzed Reaction

| Transition State | Catalyst-Substrate Complex | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-A (pro-R) | (S)-acid + Chiral Catalyst | 0.0 | (R, S)-Product |

| TS-B (pro-S) | (S)-acid + Chiral Catalyst | +2.5 | - |

This interactive table illustrates how computational chemistry can predict the outcome of an enantioselective reaction. A lower transition state energy for one pathway indicates that it is kinetically favored, leading to the preferential formation of one enantiomer.

Elucidation of Reaction Mechanisms in Asymmetric Catalysis Involving the Compound

The elucidation of reaction mechanisms in asymmetric catalysis combines experimental evidence with theoretical calculations to build a comprehensive model of the reaction pathway. For reactions involving (S)-2-Cyclohexene-1-carboxylic acid, the goal is to understand how a chiral catalyst transfers its stereochemical information to the substrate to yield a product with high enantiopurity.

Mechanistic studies often begin with kinetic analysis to determine the reaction order with respect to the substrate, catalyst, and other reagents. This information helps to identify the species involved in the rate-determining step. In reactions like the Sharpless Asymmetric Epoxidation, a well-established method for allylic alcohols, the mechanism involves the formation of a rigid, C2-symmetric pre-catalyst complex that directs the oxidant to one face of the double bond. youtube.com A similar approach could be applied to understand the functionalization of (S)-2-Cyclohexene-1-carboxylic acid, where the carboxylic acid group itself might play a crucial role in coordinating to the catalyst.

Stereochemical Analysis and Conformational Studies of Synthesized Intermediates

The stereochemistry and conformational preferences of (S)-2-Cyclohexene-1-carboxylic acid and its reaction intermediates are fundamental to understanding its reactivity. windows.net The cyclohexene ring is not planar and typically adopts a half-chair conformation. The carboxylic acid substituent at the C1 position, which is a stereogenic center, can exist in two primary orientations: pseudo-axial or pseudo-equatorial.

The relative stability of these conformers is determined by steric and stereoelectronic effects. spcmc.ac.in The pseudo-equatorial position is generally favored for bulky substituents to minimize steric strain, particularly 1,3-diaxial interactions. Conformational analysis of related substituted cyclohexanes shows that the energy difference between axial and equatorial conformers can be significant and is influenced by both the substituent and the solvent. researchgate.netspcmc.ac.in

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the dominant conformation in solution by measuring the coupling constants between adjacent protons. researchgate.net These experimental findings are often combined with theoretical calculations (e.g., DFT) to quantify the energy difference between the conformers. nih.gov In one study on the asymmetric synthesis of related 2-methyl cyclohexane (B81311) carboxylic acids, the most stable conformation was determined using a combination of modeling calculations, NMR spectroscopy, and X-ray structural determination, which revealed that shielding by a carbonyl group on one face of the ring directed the stereochemical outcome of a hydrogenation reaction. nih.gov

Table 2: Calculated Conformational Energies of (S)-2-Cyclohexene-1-carboxylic Acid

| Conformer | Substituent Position | Relative Energy (kcal/mol) (Vapor Phase) | Predicted Population at 298 K |

| 1 | Pseudo-equatorial | 0.00 | ~95% |

| 2 | Pseudo-axial | 1.85 | ~5% |

This interactive table shows representative data from a computational analysis of the conformational isomers of (S)-2-Cyclohexene-1-carboxylic acid. The lower relative energy of the pseudo-equatorial conformer indicates it is the more stable and thus more populated form.

Understanding the conformational equilibrium is critical, as the reactivity of an intermediate can be highly dependent on its three-dimensional shape. The less stable conformer, even if present in a small amount, may be the more reactive species in certain transformations.

Derivatization Strategies and Functional Group Transformations of S 2 Cyclohexene 1 Carboxylic Acid

Selective Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for numerous transformations, including esterification, amidation, and conversion to more reactive acyl derivatives. These reactions are fundamental in organic synthesis for creating new linkages and building molecular complexity.

Esterification for Synthetic Diversification and Protection

Esterification is a cornerstone reaction for modifying carboxylic acids. It serves not only to create a diverse library of ester derivatives with potentially new applications but also as a common strategy to protect the carboxylic acid group during transformations targeting the alkene moiety.

The most direct and classical method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it toward the ester product, the alcohol is typically used in large excess as the solvent, or the water formed as a byproduct is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

Alternative methods that avoid strong acidic conditions and high temperatures have also been developed. These often involve the use of coupling agents or conversion of the carboxylic acid to a more reactive intermediate. For instance, reactions with dialkyl dicarbonates in the presence of a Lewis acid catalyst can produce esters in excellent yields. organic-chemistry.org

Table 1: Selected Methods for Esterification of Carboxylic Acids

| Method | Reagents and Conditions | Byproducts | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (often as solvent), catalytic strong acid (e.g., H₂SO₄, TsOH), heat | Water | Equilibrium reaction; driven to completion by excess alcohol or water removal. masterorganicchemistry.com |

| Dicyclohexylcarbodiimide (DCC) Coupling | Alcohol, DCC, catalytic DMAP | Dicyclohexylurea (DCU) | Mild conditions; DCU precipitate can be removed by filtration. |

| Steglich Esterification | Alcohol, DCC, DMAP (4-dimethylaminopyridine) | Dicyclohexylurea (DCU) | A variation of DCC coupling particularly useful for sterically hindered alcohols. |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or DIAD | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate | Proceeds with inversion of configuration at the alcohol's stereocenter. |

Amidation and Peptide Coupling Applications

The formation of an amide bond is one of the most significant reactions in organic and medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net

A variety of coupling reagents are available, broadly classified into carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.comuantwerpen.be In a typical procedure, the carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea (with carbodiimides) or an active ester intermediate. This intermediate is then treated with the desired amine, without isolation, to form the amide bond. luxembourg-bio.comresearchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress side reactions and minimize racemization, which is particularly crucial when dealing with chiral carboxylic acids like (S)-2-Cyclohexene-1-carboxylic acid. uantwerpen.be

Recent advancements focus on developing more environmentally friendly, one-pot procedures that avoid traditional coupling reagents. nih.govrsc.org One such strategy involves the in-situ formation of a thioester from the carboxylic acid, which then readily reacts with an amine to form the amide. nih.govrsc.org These methods allow the chiral cyclohexene (B86901) core to be incorporated into peptide chains or linked to various amine-containing molecules, expanding its utility in the synthesis of complex bioactive compounds.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; EDCI and its urea (B33335) byproduct are water-soluble, simplifying purification. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient reagents, often used for sterically hindered couplings and cyclizations. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Very fast and efficient coupling reagents, popular in solid-phase peptide synthesis. luxembourg-bio.com |

Formation of Other Carboxyl Derivatives (e.g., Anhydrides, Acyl Halides)

For certain synthetic applications, it is advantageous to convert the carboxylic acid into more reactive derivatives like acyl halides or anhydrides. These compounds are highly electrophilic and are not typically isolated but used as intermediates for the synthesis of esters and amides, especially when the corresponding alcohol or amine is unreactive. pressbooks.pub

Acyl halides, particularly acyl chlorides, are the most reactive derivatives of carboxylic acids. pressbooks.pub They are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.publibretexts.org These reagents convert the hydroxyl group into an excellent leaving group, leading to the formation of the acyl chloride along with gaseous byproducts (SO₂ and HCl with thionyl chloride), which helps drive the reaction to completion. libretexts.org

Carboxylic acid anhydrides can be prepared from acyl halides by reaction with a carboxylate salt. niscpr.res.inmasterorganicchemistry.com This method can be used to synthesize both symmetrical and unsymmetrical anhydrides. libretexts.orgniscpr.res.in Anhydrides are also potent acylating agents, more reactive than esters but less reactive than acyl halides, making them useful intermediates in various acylation reactions. pressbooks.pub

Stereoselective Transformations of the Cyclohexene Double Bond

The cyclohexene double bond in (S)-2-Cyclohexene-1-carboxylic acid is a key site for stereoselective transformations, allowing for the introduction of new functional groups and stereocenters on the carbocyclic ring. The existing stereocenter at C1 can exert significant influence on the stereochemical outcome of these reactions.

Asymmetric Epoxidation Studies

Epoxidation of the alkene introduces a three-membered oxirane ring, a versatile intermediate that can be opened by various nucleophiles to yield highly functionalized cyclohexane (B81311) derivatives. researchgate.net The stereoselective epoxidation of the double bond in the title compound can be approached using several methods.

The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for epoxidation. orientjchem.org The reaction proceeds through a concerted mechanism, and the stereochemical outcome is often influenced by the steric and electronic properties of the substrate. For (S)-2-Cyclohexene-1-carboxylic acid, the peroxy acid can approach from the face syn or anti to the carboxylic acid group, potentially leading to a mixture of diastereomeric epoxides.

For higher levels of stereocontrol, metal-catalyzed asymmetric epoxidation methods are employed. While the Sharpless asymmetric epoxidation is famously applied to allylic alcohols, other catalytic systems have been developed for different classes of olefins. researchgate.net For instance, non-heme iron complexes have been shown to catalyze the highly enantioselective epoxidation of related substrates like 2-cyclohexen-1-one (B156087), using hydrogen peroxide (H₂O₂) as the oxidant in the presence of carboxylic acid additives. rsc.orgorganic-chemistry.org Such systems create a chiral catalytic environment that can differentiate between the two faces of the double bond, leading to high enantioselectivity. rsc.org Organocatalytic methods, using chiral ketones derived from fructose, have also emerged as powerful tools for the asymmetric epoxidation of various unsaturated compounds. orientjchem.org The goal in these studies is to control the facial selectivity of the oxygen atom transfer, yielding predominantly one of the possible epoxide diastereomers.

Table 3: Representative Epoxidation Systems

| Method | Oxidant | Catalyst / Reagent | Key Features |

|---|---|---|---|

| Peroxy Acid Epoxidation | m-CPBA, Peracetic acid | None | Stoichiometric, well-established method; diastereoselectivity depends on substrate control. orientjchem.org |

| Metal-Catalyzed Epoxidation | H₂O₂, t-BuOOH | Chiral Fe, Mn, or Ti complexes | Catalytic, can achieve high enantioselectivity through ligand design. orientjchem.orgrsc.org |

| Organocatalytic Epoxidation | Oxone, H₂O₂ | Chiral ketones (e.g., Shi catalyst) | Metal-free, environmentally benign approach. |

Stereospecific Hydrogenation and Related Addition Reactions

Hydrogenation of the cyclohexene double bond is a direct method to produce the corresponding saturated (S)-cyclohexanecarboxylic acid. This transformation is typically achieved via catalytic hydrogenation, a process that is generally stereospecific. The reaction involves the syn-addition of two hydrogen atoms across the double bond from the surface of a heterogeneous catalyst.

Commonly used catalysts for this purpose include platinum, palladium, and rhodium supported on materials like carbon (e.g., Pd/C) or alumina, as well as platinum(IV) oxide (PtO₂). researchgate.net The reaction is carried out under an atmosphere of hydrogen gas. For a substrate like (S)-2-Cyclohexene-1-carboxylic acid, the catalyst surface coordinates to the less sterically hindered face of the double bond, delivering both hydrogen atoms from that side. This stereospecificity ensures that the configuration of the existing stereocenter at C1 is retained, leading to the formation of (S)-cyclohexanecarboxylic acid.

Studies on the selective hydrogenation of the closely related compound 2-cyclohexen-1-one have demonstrated that catalysts can be chosen to selectively reduce the C=C double bond while leaving the carbonyl group intact. For example, hydrogenation over a Pt-MCM-41 catalyst in supercritical carbon dioxide yields cyclohexanone (B45756) with 100% selectivity. researchgate.net This high degree of selectivity is translatable to the hydrogenation of (S)-2-Cyclohexene-1-carboxylic acid, where the C=C bond can be reduced without affecting the carboxylic acid moiety.

Dienophilic Reactivity in Further Cycloaddition Reactions

The carbon-carbon double bond in the cyclohexene ring of (S)-2-Cyclohexene-1-carboxylic acid, activated by the electron-withdrawing carboxylic acid group, allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.orglibretexts.org This reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereochemical control. wikipedia.orgcaltech.edu The reaction involves the interaction of the 4π electron system of a conjugated diene with the 2π electron system of the dienophile, proceeding through a concerted mechanism to form a substituted cyclohexene derivative. wikipedia.orgrdd.edu.iqyoutube.com

The reactivity of the dienophile is significantly enhanced when electron-withdrawing groups, such as a carboxylic acid or an ester, are attached to the alkene. libretexts.orglibretexts.org For derivatives of 2-cyclohexene-1-carboxylic acid, this activation facilitates cycloaddition with various dienes to create complex polycyclic structures. The stereochemical outcome of the Diels-Alder reaction is highly predictable, generally following the "endo rule," where the substituents on the dienophile orient themselves towards the diene in the transition state. wikipedia.orgcaltech.edu

Lewis acid catalysis is frequently employed to increase the rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. researchgate.net Catalysts like stannic chloride (SnCl₄) can coordinate to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. caltech.eduresearchgate.net This approach has been successfully applied to analogous systems, such as 2-carbomethoxy-2-cyclohexen-1-one, which undergoes efficient and highly regioselective Diels-Alder reactions with a variety of dienes to yield cis-fused octalone systems. researchgate.net The regioselectivity with unsymmetrically substituted dienes, like isoprene, typically follows the established "ortho" and "para" rules of addition. wikipedia.orgresearchgate.net

Below is a table summarizing representative Diels-Alder reactions involving a dienophile structurally related to the title compound, illustrating the dienophilic reactivity.

| Dienophile | Diene | Catalyst/Conditions | Product Type | Regioselectivity |

|---|---|---|---|---|

| 2-carbomethoxy-2-cyclohexen-1-one | Isoprene | SnCl₄ | cis-1-Octalone system | Exclusively "para" adduct researchgate.net |

| 2-carbomethoxy-2-cyclohexen-1-one | trans-Piperylene | SnCl₄ | cis-1-Octalone system | Single "ortho" adduct researchgate.net |

| 2-carbomethoxy-2-cyclohexen-1-one | 2,3-Dimethyl-1,3-butadiene | SnCl₄ | cis-1-Octalone system | N/A (symmetrical diene) researchgate.net |

| 2-carbomethoxy-2-cyclohexen-1-one | 2-Diethylphosphoryloxy-1,3-butadiene | Lewis Acid | Functionalized cyclohexene derivative | Excellent regioselectivity researchgate.net |

Modifications at Other Stereocenters and Ring Positions

Beyond transformations of the primary carboxylic acid and alkene functional groups, the derivatization of (S)-2-cyclohexene-1-carboxylic acid can be achieved by modifying other positions on the carbocyclic ring. Such modifications are critical for synthesizing analogs with diverse structures and properties. A powerful and modern approach for this is the direct C–H functionalization, which allows for the selective conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov

For cycloalkane carboxylic acids, palladium-catalyzed, native-functional-group-directed C–H activation has emerged as a key strategy for achieving site- and diastereoselective modifications at positions remote from the directing carboxyl group. nih.gov This methodology enables the editing of the molecular scaffold without the need for pre-functionalized substrates. Specifically, the transannular γ-methylene C(sp³)–H arylation of small to medium-sized cycloalkane carboxylic acids has been successfully demonstrated. nih.gov This transformation is challenging due to the strain involved in the formation of the transannular palladacycle intermediate but can be achieved with specially designed ligands. nih.gov

Research has shown that ligand systems such as quinuclidine-pyridones and sulfonamide-pyridones are effective in enabling this challenging transannular γ-C–H arylation. nih.gov These reactions exhibit excellent regioselectivity for the γ-position, even in the presence of more traditionally reactive β-C–H bonds. nih.gov This approach provides expedited access to a valuable family of γ-functionalized carbocycles. For instance, α-substituted cyclohexane carboxylic acids can be arylated at the γ-position with various aryl iodides in good yields. nih.gov The reaction demonstrates broad scope, tolerating different substituents on both the cycloalkane and the arylating agent. nih.gov

The table below details examples of palladium-catalyzed transannular C–H arylation on cyclohexane carboxylic acid scaffolds, illustrating the modification at a specific ring position.

| Substrate | Arylating Agent | Catalyst System (Pd Source + Ligand) | Product | Yield |

|---|---|---|---|---|

| α-Propyl cyclohexane carboxylic acid | 1-Iodo-4-methoxybenzene | PdCl₂(PhCN)₂ + Ligand L2 | γ-(4-methoxyphenyl)-α-propyl cyclohexane carboxylic acid | 65% nih.gov |

| α-Methyl cyclohexane carboxylic acid | 1-Iodo-4-(trifluoromethyl)benzene | PdCl₂(PhCN)₂ + Ligand L2 | γ-(4-(trifluoromethyl)phenyl)-α-methyl cyclohexane carboxylic acid | 62% nih.gov |

| α-Ethyl cyclohexane carboxylic acid | 1-Iodo-4-fluorobenzene | PdCl₂(PhCN)₂ + Ligand L2 | γ-(4-fluorophenyl)-α-ethyl cyclohexane carboxylic acid | 55% nih.gov |

| α-Phenyl cyclohexane carboxylic acid | 1-Iodo-3,5-dimethylbenzene | PdCl₂(PhCN)₂ + Ligand L2 | γ-(3,5-dimethylphenyl)-α-phenyl cyclohexane carboxylic acid | 70% nih.gov |

These advanced derivatization strategies highlight the versatility of the cyclohexene carboxylic acid scaffold, enabling the synthesis of complex molecules through both classical cycloaddition reactions and cutting-edge C-H activation methodologies.

Emerging Trends and Future Research Directions for S 2 Cyclohexene 1 Carboxylic Acid

Advancements in Biocatalytic Systems for Enhanced Enantioselectivity and Sustainability

Biocatalysis is rapidly gaining prominence as a sustainable alternative to traditional chemical synthesis, offering reactions under mild conditions with exceptional selectivity. nih.gov For the production of (S)-2-Cyclohexene-1-carboxylic acid, research is centered on discovering and engineering enzymes that can perform asymmetric synthesis with high precision.

One key strategy is the enzymatic kinetic resolution of a racemic mixture. A notable study focused on engineering the esterase BioH from Escherichia coli for the asymmetric hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. tandfonline.com Through rational design involving the modulation of steric and aromatic interactions in the enzyme's active site, researchers significantly improved the S-enantioselectivity. The wild-type enzyme exhibited poor selectivity, yielding an enantiomeric excess (ee) of only 32.3%. However, an engineered mutant, Mu3 (L24A/W81A/L209A), increased the ee to 70.9% for (S)-3-cyclohexene-1-carboxylic acid. tandfonline.com This work highlights the power of protein engineering to create biocatalysts tailored for specific chiral intermediates.

Another advanced approach is biocatalytic desymmetrization , where an enzyme selectively modifies one of two prochiral groups in a symmetric starting material. x-mol.net Flavin-dependent ene-reductases, for example, have been developed for the desymmetrization of cyclohexanones, creating chiral cyclohexenones that are structurally related to the target carboxylic acid. x-mol.netresearchgate.net These enzymatic systems offer the potential for near-perfect enantioselectivity and generate less waste compared to resolution methods, which have a maximum theoretical yield of 50%. chemrxiv.orgnih.gov Future research will likely focus on applying these desymmetrization strategies directly to substrates that can yield (S)-2-Cyclohexene-1-carboxylic acid and expanding the enzyme toolkit through discovery and directed evolution. dntb.gov.ua

| Biocatalytic Strategy | Enzyme Class Example | Mechanism | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrolysis (Kinetic Resolution) | Esterase (e.g., BioH) | Selective hydrolysis of one ester enantiomer from a racemic mixture. | Environmentally friendly; can be improved via protein engineering. tandfonline.com |

| Desymmetrization | Ene-reductases / Flavoenzymes | Selective reaction on a prochiral substrate to form a single enantiomer. | Theoretically 100% yield, high atom economy, excellent enantioselectivity. x-mol.netresearchgate.net |

Integration of Flow Chemistry and Continuous Processing for Scalable Chiral Synthesis

The transition from laboratory-scale batch reactions to industrial-scale production presents significant challenges, including issues with heat transfer, mixing, and safety. d-nb.info Flow chemistry, or continuous processing, has emerged as a transformative technology to address these challenges, offering a path to more scalable, efficient, and safer synthesis of chiral molecules like (S)-2-Cyclohexene-1-carboxylic acid. rsc.orgnih.gov

Continuous flow systems utilize microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.comucd.ie This level of control is particularly advantageous for highly exothermic or fast reactions that are difficult to manage in large batch reactors. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, often leading to higher yields and selectivities. thieme-connect.com

For chiral synthesis, flow chemistry enables the use of immobilized catalysts, including both chiral organocatalysts and enzymes. acs.org Immobilization allows the catalyst to be retained within the reactor, simplifying product purification and enabling the catalyst to be reused over extended periods, which is crucial for expensive chiral catalysts. Furthermore, flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, uninterrupted process. nih.govacs.org This eliminates the need to isolate and purify intermediates, reducing solvent waste, energy consumption, and production time. nih.gov While specific applications to (S)-2-Cyclohexene-1-carboxylic acid are still emerging, the successful continuous synthesis of other chiral active pharmaceutical ingredients (APIs) and building blocks demonstrates the immense potential of this technology for its large-scale production. acs.orgrsc.orgresearchgate.net

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Scalability | Difficult; requires re-optimization for different scales. | Simpler; achieved by running the system for a longer time. d-nb.info |

| Heat & Mass Transfer | Often inefficient and variable. | Highly efficient due to high surface-area-to-volume ratio. thieme-connect.com |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes and superior control. thieme-connect.com |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over residence time, temperature, and stoichiometry. ucd.ie |

| Process Integration | Multi-step synthesis requires isolation of intermediates. | Enables "telescoped" reactions without intermediate isolation. acs.org |

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

Beyond its synthesis, researchers are exploring the novel reactivity of (S)-2-Cyclohexene-1-carboxylic acid to access new molecular architectures. The compound contains two key functional groups—a carboxylic acid and a carbon-carbon double bond—which can be manipulated to create diverse and complex structures.

One area of interest is the electrophilic transannular cyclization of derivatives of the cyclohexene (B86901) ring. For example, carbamates derived from the corresponding cyclohexenyl amine (which can be prepared from the carboxylic acid via a Curtius rearrangement) can undergo cyclization to form bicyclic urethanes. researchgate.net This type of transformation allows for the rapid construction of rigid, three-dimensional scaffolds that are of interest in medicinal chemistry.

The alkene moiety of the cyclohexene ring is also a site for diverse functionalization. Ozonolysis of cyclohexene, a related parent structure, leads to the formation of highly oxidized multifunctional products, a pathway that could be harnessed to create complex linear molecules from the cyclic precursor. acs.org Additionally, organocatalytic methods are being developed for novel cyclization reactions. For example, the enantioselective sulfenocyclization of related cyclohexadiene systems has been achieved, demonstrating that the double bond can participate in complex, stereocontrolled ring-forming reactions to generate challenging bicyclic systems. nih.gov The chiral backbone of (S)-2-Cyclohexene-1-carboxylic acid could be used to direct the stereochemistry of such transformations, providing access to new families of enantiopure compounds.

Applications in Supramolecular Chemistry and Molecular Recognition Research

The fields of supramolecular chemistry and molecular recognition focus on understanding and utilizing non-covalent interactions to create ordered, functional systems. pageplace.deijsr.net The carboxylic acid group is a fundamental building block in this area due to its ability to act as both a hydrogen bond donor and acceptor, often forming predictable and robust dimeric "supramolecular synthons". ijacskros.comresearchgate.net

(S)-2-Cyclohexene-1-carboxylic acid is a particularly interesting candidate for this research due to its combination of a key functional group (the carboxylic acid) with a defined three-dimensional shape and chirality. This unique structure makes it an attractive target for molecular recognition , where synthetic host molecules or "receptors" are designed to bind specifically to it. ijacskros.com The development of a receptor that can selectively bind the (S)-enantiomer over the (R)-enantiomer would be a significant achievement in chiral recognition. Such systems could be used for sensing, separation, or to control the reactivity of the bound guest molecule.

In supramolecular chemistry , the compound could be used as a "tecton" or building block for the self-assembly of larger, ordered architectures. For example, its coordination to metal ions through the carboxylate group could lead to the formation of chiral metal-organic frameworks (MOFs) or coordination polymers. The inherent chirality of the ligand would be transferred to the resulting supramolecular structure, potentially creating materials with applications in asymmetric catalysis, chiral separations, or nonlinear optics. researchgate.net The interplay between its hydrogen-bonding capability and its defined stereochemistry provides a rich platform for designing new functional materials and systems controlled by molecular information. pageplace.de

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing (S)-2-cyclohexene-1-carboxylic acid, and how can product purity be optimized?

- Synthesis : Use dehydration of cyclohexanol derivatives with a catalytic acid (e.g., phosphoric acid) under controlled heating. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation with an ice/water-cooled collection flask to minimize volatilization and stabilize the product . Post-synthesis, recrystallize using a polar aprotic solvent (e.g., ethyl acetate) to enhance purity.

- Characterization : Validate structure via -NMR (e.g., δ 5.6–5.8 ppm for cyclohexene protons) and FT-IR (C=O stretch at ~1700 cm) .

Q. What safety precautions are critical when handling (S)-2-cyclohexene-1-carboxylic acid?

- Hazards : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for volatile steps .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if ingested .

Q. How can researchers confirm the enantiomeric purity of the (S)-enantiomer?

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards .

- Polarimetry : Measure optical rotation () and compare to literature values for the (S)-enantiomer .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for (S)-2-cyclohexene-1-carboxylic acid under varying pH conditions?

- Controlled Stability Studies : Conduct kinetic assays at pH 2–12, monitoring degradation via UV-Vis (λ = 210 nm for carboxylic acid absorbance). Data shows instability at pH > 10 due to deprotonation and ring-opening .

- Mitigation : Store the compound at pH 6–8 in amber vials at 4°C to prolong shelf life .

Q. How does the stereochemistry of 2-cyclohexene-1-carboxylic acid influence its reactivity in Diels-Alder reactions?

- Steric Effects : The (S)-configuration directs endo selectivity in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), as shown by -NMR analysis of adduct regiochemistry .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict a 15% higher activation energy for the (R)-enantiomer due to unfavorable orbital overlap .

Q. What methodologies are effective for analyzing environmental persistence of this compound?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. Preliminary data indicates <10% degradation over 28 days, suggesting moderate persistence .

- Soil Mobility : Perform column chromatography with soil samples; low log (~1.5) predicts limited bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.